CYP11B2 Selectivity Over CYP11B1: A 79-Fold Window Unmatched by the Clinical Inhibitor Osilodrostat
Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- inhibits human CYP11B2 with an IC50 of 88 nM and human CYP11B1 with an IC50 of 6,970 nM in the same V79 MZh cellular assay system, yielding a CYP11B1/CYP11B2 selectivity ratio of approximately 79 [1]. In contrast, the FDA-approved dual CYP11B2/CYP11B1 inhibitor osilodrostat (LCI699) exhibits IC50 values of 0.7 nM for CYP11B2 and 2.5 nM for CYP11B1, corresponding to a selectivity ratio of only approximately 3.6 . Thus, while osilodrostat is more potent on an absolute scale, Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- provides a >20-fold larger selectivity window, which is critical for applications requiring pharmacological dissection of CYP11B2 versus CYP11B1 function without confounding cortisol suppression .
| Evidence Dimension | CYP11B1/CYP11B2 selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 88 nM; CYP11B1 IC50 = 6,970 nM; Selectivity ratio = 79 |
| Comparator Or Baseline | Osilodrostat (LCI699): CYP11B2 IC50 = 0.7 nM; CYP11B1 IC50 = 2.5 nM; Selectivity ratio = 3.6 |
| Quantified Difference | Selectivity ratio: 79 vs. 3.6 (22-fold greater selectivity for the target compound) |
| Conditions | Human CYP11B2 and CYP11B1 expressed in V79 MZh cells; [14C]-deoxycorticosterone substrate; 6 h incubation; HPTLC detection [1]; osilodrostat data from V79 cell-based assays |
Why This Matters
A 79-fold selectivity window enables pharmacological experiments that require CYP11B2 inhibition without concurrent CYP11B1 blockade, avoiding the cortisol-lowering liability that limits osilodrostat's utility in mechanistic studies.
- [1] BindingDB. BDBM50078613 (CHEMBL3415168). IC50: 88 nM (CYP11B2); IC50: 6.97E+3 nM (CYP11B1). V79 MZh cells, [14C]-deoxycorticosterone, 6 h, HPTLC. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078613 (accessed 2024). View Source
